2-Bromo-6-methoxy-4-nitroaniline
Overview
Description
2-Bromo-6-methoxy-4-nitroaniline is a chemical compound with the molecular formula C7H7BrN2O3 and a molecular weight of 247.05 . It is typically a white to yellow to brown powder or crystals .
Synthesis Analysis
The synthesis of 2-Bromo-6-methoxy-4-nitroaniline can be achieved through a multistep process. The reaction conditions involve bromine and acetic acid at 20°C for approximately 1.17 hours . Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products .Molecular Structure Analysis
The InChI code for 2-Bromo-6-methoxy-4-nitroaniline is 1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 . The InChI key is FYCRRMSGEDGSFS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-6-methoxy-4-nitroaniline is a white to yellow to brown powder or crystals . The storage temperature is room temperature .Scientific Research Applications
Chemical Synthesis and Transformation
2-Bromo-6-methoxy-4-nitroaniline is involved in various chemical syntheses and transformations. For instance, 2,2,3-Tribromopropanal, which was almost forgotten after its initial application in the 1950s, has been used in the transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. These intermediates are then further processed into 3-bromoquinolin-6-ols, potentially with additional substituents at positions 7 and 8 (Lamberth et al., 2014).
Synthesis of Specific Compounds
In another research, a novel method for synthesizing 2-bromo-4-nitrophenol was explored, using 2-methoxy-5-nitroaniline as the starting material. This process involved a diazotization reaction and the Sandmeyer reaction, followed by a nucleophilic substitution reaction, demonstrating a pathway that is efficient and suitable for commercial production (Li Zi-ying, 2008).
Nitration Studies
Research on the nitration of derivatives of pyridine N-oxide indicated that the nitration of 3-bromo-, 3,5-dibromo-, as well as 3-methoxypyridine-N-oxide yields 4-nitro compounds, suggesting specific reactions and products based on the nitration of such compounds (Hertog, Ammers, & Schukking, 2010).
Application in Dye Synthesis
2-Bromo-6-methoxy-4-nitroaniline has been utilized in the synthesis of dyes. For example, iodo-substituted 4-aminoazobenzenes and 4-phenylazonaphthylamines, prepared from nitroanilines including 2-bromo-4-nitroaniline, were used to produce a range of disperse dyes with varying color, dyeing, and fastness properties (Peters & Soboyejo, 2008).
Infrared Spectroscopy and Hydrogen Bonding
The effects of substituents like bromo and methoxy on the infrared spectra and hydrogen bonding of anilines have been studied. These effects are crucial for understanding the electronic properties and interactions of these compounds (Dyall, 1970).
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-methoxy-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLWEPIKPMUYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427771 | |
Record name | 2-bromo-6-methoxy-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxy-4-nitroaniline | |
CAS RN |
16618-66-9 | |
Record name | 2-bromo-6-methoxy-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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